molecular formula C17H25N5O3 B12243822 Tert-butyl 4-[6-(2-oxopyrrolidin-1-yl)pyrazin-2-yl]piperazine-1-carboxylate

Tert-butyl 4-[6-(2-oxopyrrolidin-1-yl)pyrazin-2-yl]piperazine-1-carboxylate

Cat. No.: B12243822
M. Wt: 347.4 g/mol
InChI Key: SONWFYPZGJYMER-UHFFFAOYSA-N
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Description

Tert-butyl 4-[6-(2-oxopyrrolidin-1-yl)pyrazin-2-yl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a pyrazine moiety and a pyrrolidinone group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[6-(2-oxopyrrolidin-1-yl)pyrazin-2-yl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Introduction of the Pyrazine Moiety: The pyrazine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Pyrrolidinone Group: The pyrrolidinone group is attached through amide bond formation, often using coupling reagents like EDCI or DCC.

    Protection and Deprotection Steps: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be removed under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety.

    Reduction: Reduction reactions can target the pyrazine ring, leading to the formation of dihydropyrazine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl 4-[6-(2-oxopyrrolidin-1-yl)pyrazin-2-yl]piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It is employed in the development of chemical probes to study biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-[6-(2-oxopyrrolidin-1-yl)pyrazin-2-yl]piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The pyrazine and pyrrolidinone moieties are key to its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar in structure but with an aminopyridine group instead of the pyrazine moiety.

    Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: Features a piperidine ring and an ethoxy group.

    Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Contains a pyrazole ring and a boronate ester group.

Uniqueness

Tert-butyl 4-[6-(2-oxopyrrolidin-1-yl)pyrazin-2-yl]piperazine-1-carboxylate is unique due to the combination of its pyrazine and pyrrolidinone moieties, which confer distinct chemical and biological properties. This makes it a valuable scaffold for the development of novel bioactive compounds.

Properties

Molecular Formula

C17H25N5O3

Molecular Weight

347.4 g/mol

IUPAC Name

tert-butyl 4-[6-(2-oxopyrrolidin-1-yl)pyrazin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C17H25N5O3/c1-17(2,3)25-16(24)21-9-7-20(8-10-21)13-11-18-12-14(19-13)22-6-4-5-15(22)23/h11-12H,4-10H2,1-3H3

InChI Key

SONWFYPZGJYMER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CC(=N2)N3CCCC3=O

Origin of Product

United States

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